molecular formula C26H22N4O5 B2831268 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207013-02-2

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2831268
CAS No.: 1207013-02-2
M. Wt: 470.485
InChI Key: AIFBZJUYWKFOGV-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on quinazoline and oxadiazole derivatives has shown significant scientific interest due to their potential biological activities. For instance, studies on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveal the potent cytotoxic properties of these compounds against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003). Similarly, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and shown potent antitumor activity, suggesting their application in cancer therapy (Maftei et al., 2013).

Synthesis Techniques

The efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst highlights a green chemistry approach to the synthesis of these compounds (Patil et al., 2008). This method could potentially be applied to the synthesis of the specific compound , emphasizing the importance of sustainable and efficient chemical synthesis methods in research.

Potential Applications

The exploration of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold as novel inhibitors of VEGFR2 and their synthesis, molecular modeling, and biological evaluation showcases the intersection of chemical synthesis, computational modeling, and biological assay in the development of new therapeutic agents (Qiao et al., 2015). These approaches may offer insights into the potential applications of the compound , particularly in the context of drug discovery and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,5-dimethoxyaniline", "phosphorus oxychloride", "sodium hydroxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl 2-bromoacetate", "sodium methoxide", "4-methylbenzylamine", "2-chloro-1,3-dimethylimidazolinium chloride", "3,5-dimethoxyphenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid from 4-methylbenzaldehyde, 2-nitrobenzaldehyde, and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 2: Reduction of 4-methylbenzylidene-2-nitro-3-oxobutanoic acid to 4-methylbenzylidene-2-amino-3-oxobutanoic acid using hydrazine hydrate", "Step 3: Cyclization of 4-methylbenzylidene-2-amino-3-oxobutanoic acid to 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline and ethyl 2-bromoacetate via a two-step reaction sequence involving nucleophilic substitution and cyclization reactions", "Step 5: Conversion of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide using sodium azide", "Step 6: Reduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid azide to 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using sodium borohydride", "Step 7: Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide using a coupling agent such as 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine to form the final product '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione'" ] }

1207013-02-2

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)21-9-8-17(12-22(21)27-26(30)32)24-28-23(29-35-24)18-10-19(33-2)13-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

AIFBZJUYWKFOGV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

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